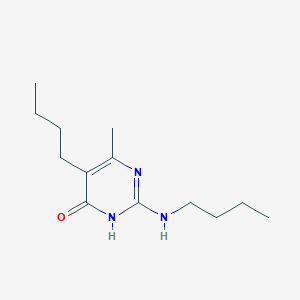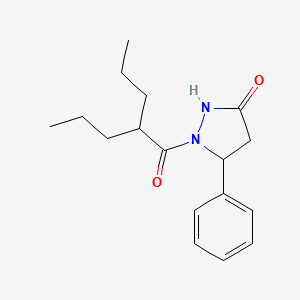
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an amino acid derivative, and diphosphonic acid groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid involves multiple steps, including the formation of amide bonds and the incorporation of diphosphonic acid groups. The process typically starts with the preparation of the amino acid derivative, followed by the formation of the pyrrolidine ring and the subsequent attachment of the diphosphonic acid groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler forms of the compound.
Aplicaciones Científicas De Investigación
(4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((S)-1-(pivaloyloxy)pyrrolidine-2-carboxamido)propanoic acid
- (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-(methylthio)butanoic acid
Uniqueness
Compared to similar compounds, (4-((S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamido)-1-hydroxybutane-1,1-diyl)diphosphonic acid stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .
Propiedades
Fórmula molecular |
C18H29N3O9P2 |
|---|---|
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
[4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-pyrrolidine-2-carbonyl]amino]-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C18H29N3O9P2/c19-16(22)15(12-13-6-2-1-3-7-13)21(17(23)14-8-4-10-20-14)11-5-9-18(24,31(25,26)27)32(28,29)30/h1-3,6-7,14-15,20,24H,4-5,8-12H2,(H2,19,22)(H2,25,26,27)(H2,28,29,30)/t14-,15-/m0/s1 |
Clave InChI |
OQYCGHOZVRPURD-GJZGRUSLSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N(CCCC(O)(P(=O)(O)O)P(=O)(O)O)[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)N(CCCC(O)(P(=O)(O)O)P(=O)(O)O)C(CC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


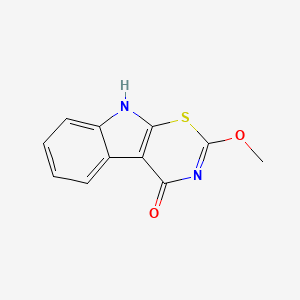
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
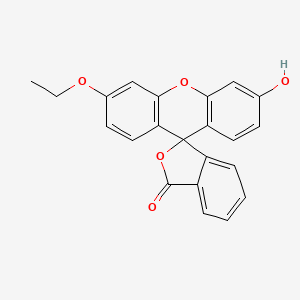
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
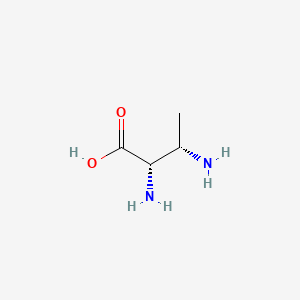
![Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-](/img/structure/B12915151.png)
![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
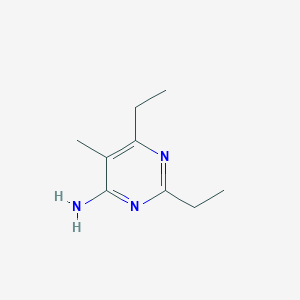
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
